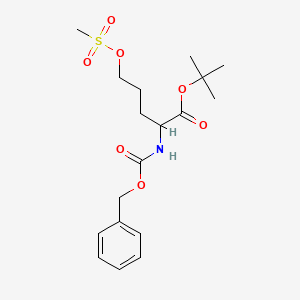
N-benzoxycarbonyl-5-(methylsulfonyloxy)-L-norvaline, tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate is a complex organic compound that features a tert-butyl ester group, a methylsulfonyloxy group, and a phenylmethoxycarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group of the starting material is protected using a phenylmethoxycarbonyl (Cbz) group.
Formation of the ester: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of a strong acid catalyst.
Introduction of the methylsulfonyloxy group: The hydroxyl group is converted to a methylsulfonyloxy group using methanesulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate can undergo various chemical reactions, including:
Substitution reactions: The methylsulfonyloxy group can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The phenylmethoxycarbonyl group can be removed under hydrogenation conditions to reveal the free amino group.
Common Reagents and Conditions
Methanesulfonyl chloride: Used for introducing the methylsulfonyloxy group.
Triethylamine: Acts as a base in the sulfonylation reaction.
Hydrochloric acid or sodium hydroxide: Used for hydrolysis of the ester group.
Palladium on carbon (Pd/C): Used for hydrogenation to remove the phenylmethoxycarbonyl protecting group.
Major Products
Substitution reactions: Yield various substituted derivatives depending on the nucleophile used.
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Results in the free amino acid derivative.
Scientific Research Applications
tert-Butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a building block in peptide synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, allowing for selective deprotection and coupling reactions. The molecular targets and pathways involved are typically related to the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2S)-2-(phenylmethoxycarbonylamino)pentanoate: Lacks the methylsulfonyloxy group.
tert-Butyl (2S)-5-hydroxy-2-(phenylmethoxycarbonylamino)pentanoate: Contains a hydroxyl group instead of a methylsulfonyloxy group.
tert-Butyl (2S)-5-chloro-2-(phenylmethoxycarbonylamino)pentanoate: Contains a chloro group instead of a methylsulfonyloxy group.
Uniqueness
The presence of the methylsulfonyloxy group in tert-butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate imparts unique reactivity, particularly in substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules, offering versatility that similar compounds may lack.
Properties
Molecular Formula |
C18H27NO7S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
tert-butyl 5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C18H27NO7S/c1-18(2,3)26-16(20)15(11-8-12-25-27(4,22)23)19-17(21)24-13-14-9-6-5-7-10-14/h5-7,9-10,15H,8,11-13H2,1-4H3,(H,19,21) |
InChI Key |
RTLIQGGSCSOEPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCOS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2'-Methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B15327314.png)

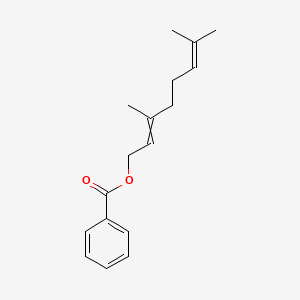
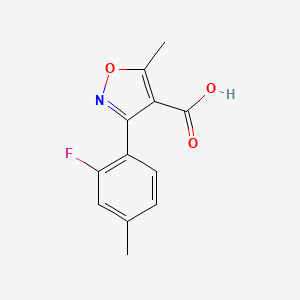
![tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate](/img/structure/B15327349.png)
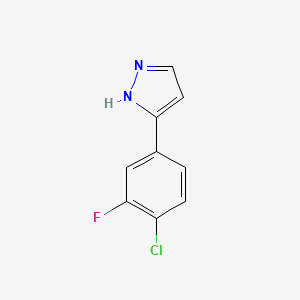
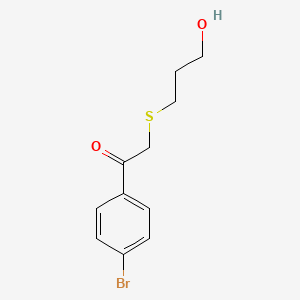

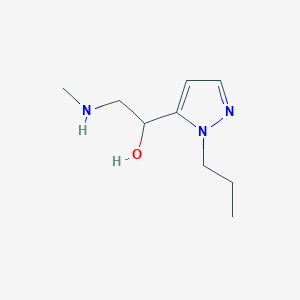
![2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine](/img/structure/B15327389.png)

![[5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15327404.png)
